(R)-2-Amino-2-cyclohexylethanol
Overview
Description
®-2-Amino-2-cyclohexylethanol is an organic compound characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group on the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-cyclohexylethanol typically involves the reduction of the corresponding ketone, 2-cyclohexyl-2-oxoethanamine, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: On an industrial scale, the production of ®-2-Amino-2-cyclohexylethanol may involve catalytic hydrogenation of the ketone precursor in the presence of a suitable catalyst, such as palladium on carbon. This method allows for efficient and scalable production of the compound.
Types of Reactions:
Oxidation: ®-2-Amino-2-cyclohexylethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form cyclohexylamine derivatives using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 2-Cyclohexyl-2-oxoethanamine.
Reduction: Cyclohexylamine derivatives.
Substitution: 2-Chloro-2-cyclohexylethanamine.
Scientific Research Applications
Chemistry: ®-2-Amino-2-cyclohexylethanol is used as a chiral building block in the synthesis of various organic compounds. Its unique structure allows for the creation of stereochemically complex molecules.
Biology: In biological research, this compound is used to study the effects of chiral amines on biological systems. It serves as a model compound for understanding the interactions between chiral molecules and biological receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors. Its chiral nature makes it a valuable tool in the design of enantiomerically pure pharmaceuticals.
Industry: In the industrial sector, ®-2-Amino-2-cyclohexylethanol is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-cyclohexylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Amino-2-methylpropanol: Similar in structure but with a methyl group instead of a cyclohexyl group.
2-Amino-2-phenylethanol: Contains a phenyl group instead of a cyclohexyl group.
2-Amino-2-hydroxypropane: Lacks the cyclohexyl ring, making it less sterically hindered.
Uniqueness: ®-2-Amino-2-cyclohexylethanol is unique due to its cyclohexyl ring, which provides steric bulk and influences the compound’s reactivity and interactions. This structural feature makes it distinct from other similar compounds and valuable in applications requiring specific steric and electronic properties.
Properties
IUPAC Name |
(2R)-2-amino-2-cyclohexylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJORIDDPKCJTI-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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